7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a chromenopyrrole-dione core substituted with chloro, morpholinopropyl, and propoxyphenyl groups.
Properties
IUPAC Name |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h3,5-8,16-17,24H,2,4,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRURSSPSLZVBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chromeno-pyrrole core, which is known for various biological activities. The presence of the morpholinopropyl and propoxyphenyl groups may influence its pharmacokinetic properties and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds often exhibit significant antimicrobial properties. For instance, studies on similar structures have shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound remains to be fully characterized but is anticipated based on structural similarities.
Anti-inflammatory Effects
Compounds with a pyrrole core have been documented to possess anti-inflammatory properties. A study involving pyrrole derivatives demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . The potential for this compound to modulate inflammatory responses could be explored in future research.
Neuroprotective Potential
Pyrrole-based compounds have also been investigated for neuroprotective effects. Some derivatives have shown promise in inhibiting calcium channels associated with neuronal excitability . Given the structural characteristics of this compound, it may exhibit similar neuroprotective mechanisms.
Case Studies
- Antimicrobial Activity : A derivative with structural similarities demonstrated effective inhibition against various bacterial strains using broth microdilution methods. The results indicated a concentration-dependent response with significant reductions in bacterial viability at higher concentrations .
- Anti-inflammatory Activity : In vitro studies showed that pyrrole derivatives inhibited PBMC proliferation and reduced cytokine production significantly compared to controls. The most potent derivative achieved up to 85% inhibition at high concentrations .
The biological activity of this compound is likely mediated through multiple pathways:
- Cytokine Inhibition : By modulating the signaling pathways involved in inflammation.
- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.
- Neuroprotection : Possible interaction with ion channels or neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthesis pathways.
Structural Analogues and Substituent Effects
- Compound 11 (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione : Core structure: Furochromene-dione (vs. chromenopyrrole-dione in the target compound). Substituents: Formyl, hydroxy, methoxy, and isopropyl groups (vs. chloro, morpholinopropyl, and propoxyphenyl). Key differences:
- The propoxyphenyl substituent adds lipophilicity compared to the styryl group in Compound 11.
Physicochemical Properties
Notes
Evidence Limitations : The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues.
Research Gaps : Pharmacokinetic, toxicity, and target-binding studies are critical for validating hypotheses about the compound’s biological activity.
Synthetic Challenges: Introducing the morpholinopropyl group may require protection/deprotection strategies to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
